molecular formula C13H13N5S B10957333 5-(1,5-dimethyl-1H-pyrazol-3-yl)-N-phenyl-1,3,4-thiadiazol-2-amine

5-(1,5-dimethyl-1H-pyrazol-3-yl)-N-phenyl-1,3,4-thiadiazol-2-amine

Cat. No.: B10957333
M. Wt: 271.34 g/mol
InChI Key: UYGVFGIAQXISQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-PHENYLAMINE is a heterocyclic compound that features a pyrazole ring fused with a thiadiazole ring and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of catalysts such as iodine and solvents like ethanol or acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve multicomponent reactions (MCR) and one-pot processes to enhance efficiency and yield. These methods are designed to be scalable and environmentally friendly, often employing green solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-PHENYLAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole or thiadiazole rings .

Mechanism of Action

The mechanism of action of N-[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-PHENYLAMINE involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-PHENYLAMINE is unique due to its combined pyrazole-thiadiazole structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H13N5S

Molecular Weight

271.34 g/mol

IUPAC Name

5-(1,5-dimethylpyrazol-3-yl)-N-phenyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C13H13N5S/c1-9-8-11(17-18(9)2)12-15-16-13(19-12)14-10-6-4-3-5-7-10/h3-8H,1-2H3,(H,14,16)

InChI Key

UYGVFGIAQXISQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(S2)NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.